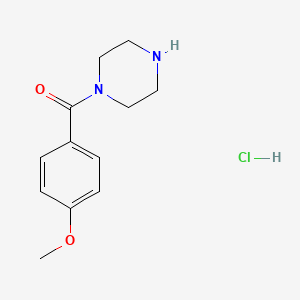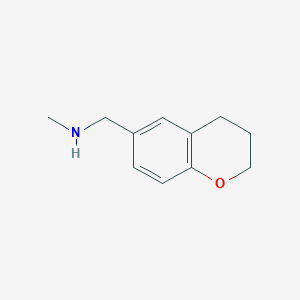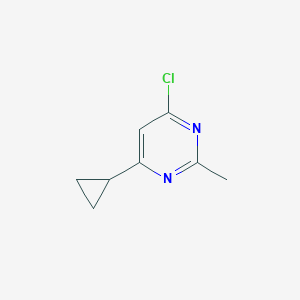
4-Chloro-6-cyclopropyl-2-methylpyrimidine
Vue d'ensemble
Description
4-Chloro-6-cyclopropyl-2-methylpyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
Synthesis Analysis
This compound is a versatile material used extensively in scientific research. Its unique properties make it ideal for various applications, including drug discovery and synthesis. It is available for purchase from various chemical suppliers .Molecular Structure Analysis
The molecular formula of 4-Chloro-6-cyclopropyl-2-methylpyrimidine is C8H9ClN2 . The molecular weight is 168.62 . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-cyclopropyl-2-methylpyrimidine include a molecular weight of 168.62 , a predicted boiling point of 245.9±28.0 °C , and a predicted density of 1.276±0.06 g/cm3 . The compound is a liquid at room temperature .Applications De Recherche Scientifique
Organic Synthesis
4-Chloro-6-cyclopropyl-2-methylpyrimidine: is a valuable intermediate in organic synthesis. Its structure allows for various chemical reactions, making it a versatile building block for constructing more complex molecules. The presence of both a chloro and a methyl group on the pyrimidine ring provides different sites for nucleophilic substitution reactions, which can lead to a wide range of derivatives .
Pharmaceuticals
In the pharmaceutical industry, this compound serves as a precursor for the synthesis of various drugs. Pyrimidine derivatives are known for their therapeutic potential and are found in drugs that treat a variety of conditions, including cancer, viral infections, and cardiovascular diseases. The cyclopropyl group in particular can be crucial for the biological activity of these molecules .
Agrochemicals
The pyrimidine ring is also a common motif in agrochemicals. 4-Chloro-6-cyclopropyl-2-methylpyrimidine can be used to create compounds that act as herbicides, fungicides, or insecticides. Its modification through various chemical reactions can lead to new products that help protect crops from pests and diseases .
Dyestuffs
This compound can be used as an intermediate in the production of dyestuffs. Through various chemical transformations, it can contribute to the synthesis of complex dyes that have applications in textiles, inks, and pigments. The ability to introduce different substituents onto the pyrimidine ring allows for the creation of dyes with specific properties .
Material Science
In material science, 4-Chloro-6-cyclopropyl-2-methylpyrimidine can be utilized to synthesize novel materials with unique properties. For instance, it can be a precursor for organic semiconductors or components of light-emitting diodes (LEDs). The electronic properties of pyrimidine make it suitable for such applications .
Analytical Chemistry
Due to its distinct chemical structure, this compound can be used as a standard or reagent in analytical chemistry. It can help in the development of analytical methods for detecting or quantifying other substances, or as a reference compound in mass spectrometry and other analytical techniques .
Safety And Hazards
The safety information for 4-Chloro-6-cyclopropyl-2-methylpyrimidine includes several hazard statements: H302, H315, H317, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-chloro-6-cyclopropyl-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-5-10-7(6-2-3-6)4-8(9)11-5/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIIJHCITVSSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-cyclopropyl-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







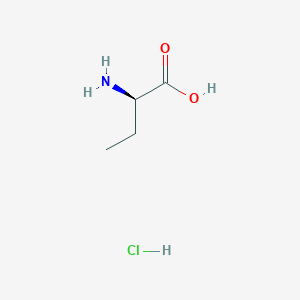

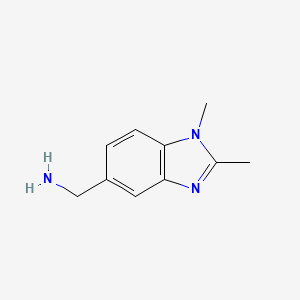

![Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1453376.png)
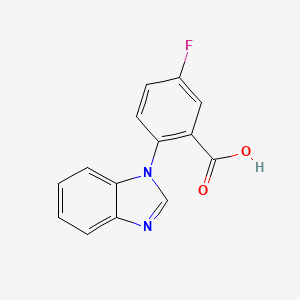

![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1453381.png)
